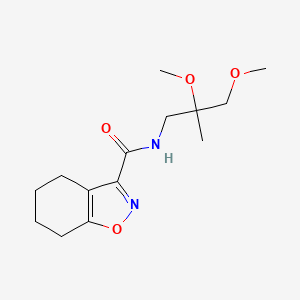
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrCl2F2 . It is a part of the benzene and substituted derivatives family .
Synthesis Analysis
The synthesis of similar compounds often involves bromination of the parent compound. For instance, the synthesis of 1-bromo-2,3-difluorobenzene involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, dichloro, and difluoromethyl groups . The exact positions of these substituents on the benzene ring can be determined by NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 275.91 . Other properties such as boiling point, melting point, and density would need to be determined experimentally.Scientific Research Applications
Organometallic Synthesis
One application area is in the synthesis of ethynylferrocene compounds, where derivatives of bromo- and chlorobenzene have been used to create novel compounds with potential electrochemical applications. For instance, ethynylferrocene compounds derived from tribromobenzene have shown reversible oxidations, indicating potential for electronic communication in molecular structures (Fink et al., 1997).
Synthetic Chemistry
In synthetic chemistry, derivatives similar to 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene serve as versatile starting materials for organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used to generate synthetically useful reactions via organometallic intermediates, showcasing the utility of bromo- and chloro-substituted benzenes in creating complex molecules (Porwisiak & Schlosser, 1996).
Material Science
In the realm of materials science, derivatives of bromo- and chlorobenzene have been employed in the synthesis of high-performance materials. For example, the development of highly fluorinated monomers for creating soluble, hydrophobic, low dielectric polyethers demonstrates the importance of halogenated benzenes in advancing materials with desirable physical properties (Fitch et al., 2003).
Analytical Chemistry
Halogen-containing benzenes, such as bromo- and chlorobenzenes, have been studied for their electron attachment and ionization processes. These studies help in understanding the electronic structures and reactive properties of such molecules, which is crucial for their application in various chemical reactions and as intermediates in organic synthesis (Modelli, 2005).
properties
IUPAC Name |
2-bromo-1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVTPCCNGQMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

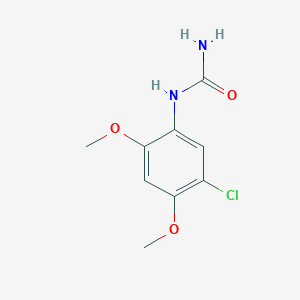
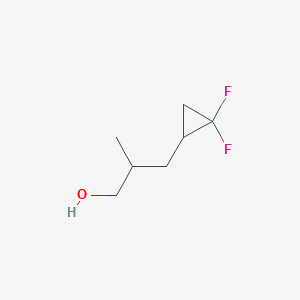
![3-(Pyrimidin-2-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)
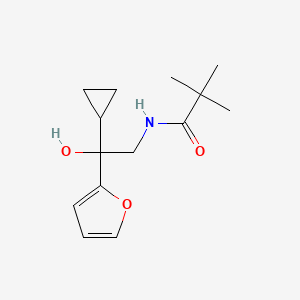
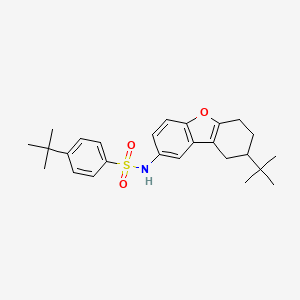
![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
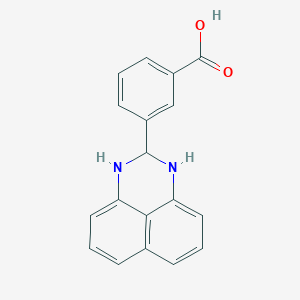
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

